molecular formula C18H22N6O3 B2592557 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 375354-01-1

7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2592557
M. Wt: 370.413
InChI Key: DPCNSFTWMNGIMR-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

The chemical compound 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione, due to its complex structure, is involved in various synthesis processes and forms the basis for the creation of multiple derivatives with potential applications in medicinal chemistry and material science. For example, it is related to compounds synthesized for the study of their properties as chemosensors for biologically and environmentally significant ions like Co2+ due to their ability to exhibit fluorescence enhancement in response to specific ions in solution. Such compounds are characterized by their effective intramolecular hydrogen bonding and their selectivity and sensitivity in fluorescence response, showing the diverse applications of complex organic molecules in developing new sensors and diagnostic tools (Subhasri & Anbuselvan, 2014).

Biological Imaging and Fluorescence

Derivatives of complex organic molecules, including those related to 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione, have been explored for their fluorescence properties, potentially applicable in biological imaging. These derivatives can exhibit strong fluorescence in the red region, high photostability, and non-toxicity at certain concentrations, making them suitable for long-term and high-specificity immunofluorescent cellular labeling. This highlights the compound's relevance in developing advanced imaging agents that can provide significant insights into cellular processes and molecular diagnostics (Guoyong Xu et al., 2014).

Mechanofluorochromic Performances

The structural analogs of 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione have been investigated for their mechanofluorochromic performance, where changes in molecular conformation or crystal packing can lead to significant changes in fluorescence. These studies are pivotal for developing new materials with potential applications in sensors, displays, and security printing. The ability of these molecules to change their emission properties in response to mechanical stimuli underscores the broader implications of such compounds in the creation of smart materials and devices (Qingkai Qi et al., 2013).

properties

IUPAC Name

7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-6-24-14-15(22(3)18(26)23(4)16(14)25)19-17(24)21-20-11(2)12-7-9-13(27-5)10-8-12/h7-10H,6H2,1-5H3,(H,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNSFTWMNGIMR-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

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